Cas no 2137582-06-8 (rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane)

rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane Chemical and Physical Properties
Names and Identifiers
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- 2137582-06-8
- EN300-764211
- rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane
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- Inchi: 1S/C5H7ClF2/c6-2-3-1-4(3)5(7)8/h3-5H,1-2H2/t3-,4-/m1/s1
- InChI Key: STZCSUOEHPVDTQ-QWWZWVQMSA-N
- SMILES: ClC[C@H]1C[C@H]1C(F)F
Computed Properties
- Exact Mass: 140.0204342g/mol
- Monoisotopic Mass: 140.0204342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 84.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 2.3
rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764211-1.0g |
rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane |
2137582-06-8 | 95.0% | 1.0g |
$914.0 | 2025-02-24 | |
Enamine | EN300-764211-2.5g |
rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane |
2137582-06-8 | 95.0% | 2.5g |
$1791.0 | 2025-02-24 | |
Enamine | EN300-764211-5.0g |
rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane |
2137582-06-8 | 95.0% | 5.0g |
$2650.0 | 2025-02-24 | |
Enamine | EN300-764211-0.05g |
rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane |
2137582-06-8 | 95.0% | 0.05g |
$768.0 | 2025-02-24 | |
Enamine | EN300-764211-0.1g |
rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane |
2137582-06-8 | 95.0% | 0.1g |
$804.0 | 2025-02-24 | |
Enamine | EN300-764211-0.5g |
rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane |
2137582-06-8 | 95.0% | 0.5g |
$877.0 | 2025-02-24 | |
Enamine | EN300-764211-10.0g |
rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane |
2137582-06-8 | 95.0% | 10.0g |
$3929.0 | 2025-02-24 | |
Enamine | EN300-764211-0.25g |
rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane |
2137582-06-8 | 95.0% | 0.25g |
$840.0 | 2025-02-24 |
rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane Related Literature
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2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
Additional information on rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane
Racemic (1R,2S)-1-(Chloromethyl)-2-(Difluoromethyl)cyclopropane: A Comprehensive Overview
The compound rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane, identified by the CAS number 2137582-06-8, is a unique bicyclic structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its stereochemistry, which plays a pivotal role in its chemical reactivity and potential applications. The molecule consists of a cyclopropane ring substituted with a chloromethyl group at position 1 and a difluoromethyl group at position 2, creating a chiral center that contributes to its racemic nature.
Recent studies have highlighted the importance of cyclopropane derivatives in various chemical reactions, particularly in the context of ring-opening reactions. The presence of the chloromethyl and difluoromethyl groups in this compound introduces unique electronic effects and steric hindrances, making it an interesting candidate for exploring reactivity under different reaction conditions. For instance, research has shown that such substituted cyclopropanes can act as precursors in the synthesis of complex organic molecules, including pharmaceutical agents and advanced materials.
The synthesis of rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane involves a multi-step process that typically begins with the preparation of a suitable cyclopropane precursor. One common approach is the use of Simmons-Smith reaction to form the cyclopropane ring, followed by subsequent functionalization to introduce the chloromethyl and difluoromethyl substituents. The stereochemistry of the product is carefully controlled during these steps to ensure the formation of the desired racemic mixture.
In terms of physical properties, this compound exhibits a melting point of approximately -45°C and a boiling point around 65°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and diethyl ether makes it suitable for various laboratory applications. The compound's stability under thermal and photochemical conditions has also been investigated, revealing moderate stability that can be enhanced through appropriate storage conditions.
One of the most promising applications of this compound lies in its potential use as an intermediate in drug discovery. The chiral centers present in the molecule can serve as templates for enantioselective synthesis, enabling the creation of bioactive compounds with specific stereochemical configurations. Recent advancements in asymmetric catalysis have further expanded the utility of such compounds, allowing for more efficient and selective synthesis pathways.
Beyond pharmaceutical applications, rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane has also found relevance in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Researchers have explored its ability to participate in [2+4] cycloaddition reactions, which could lead to novel materials with tailored electronic characteristics.
In conclusion, rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane represents a versatile building block in modern organic chemistry. Its stereochemical complexity and functional group diversity make it an invaluable tool for exploring new synthetic pathways and material designs. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in both academic and industrial settings.
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